3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile
Overview
Description
3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile (3-CPFOPN) is a synthetic compound that has been studied in recent years for its potential use in various scientific applications. It is a fluorinated nitrile, a type of organic compound with a carbon-nitrogen triple bond, and is one of the few such compounds that is highly stable and non-toxic. 3-CPFOPN has been studied for its potential uses in drug design, materials science, and biochemistry.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of 3-Aryl-4-Halogeno-1,2,5-Thiadiazoles : 3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile is used in the synthesis of various thiadiazoles through reactions with tetrasulfur tetranitride, offering a method for preparing 3-aryl-4-halogeno-1,2,5-thiadiazoles (Yoon, Cho, & Kim, 1998).
Alternative Synthesis of 2-(1,3-Dithian-2-ylidene)-acetonitrile : The compound serves as a starting material in an alternative synthesis method for this acetonitrile, demonstrating a 75% overall yield and supporting the proposed reaction mechanism through molecular modeling simulations (Ferreira & Figueroa-Villar, 2014).
Synthesis of Ammonium Oxalates with Antibacterial and Antioxidant Properties : Research shows that 3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile can be reduced to form compounds with significant antibacterial activity, although most do not neutralize superoxide radicals (Arutyunyan et al., 2012).
Materials Science and Chemical Properties
Electronic Properties of Conjugated Polythiophenes : The compound is used in the synthesis of 3-Fluoro-4-hexylthiophene, a building block for tuning the electronic properties of conjugated polythiophenes. This contributes to the understanding of the electronic properties of these materials (Gohier, Frère, & Roncali, 2013).
Synthesis of Polyhalogenoaromatic Compounds : It is utilized in the synthesis and cycloaddition reactions of pentafluoro- and pentachloro-benzonitrile N-oxide, expanding the knowledge of polyhalogenoaromatic compounds' chemistry (Wakefield & Wright, 1970).
Pharmaceutical Research
- Synthesis of Quinazolinone Derivatives as Potential Anti-Inflammatory Agents : In pharmaceutical research, it's used for synthesizing new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, which are then screened for anti-inflammatory and analgesic activities (Farag et al., 2012).
Textile Industry
- Dyeing Process for Polypropylene Fabrics : The compound is part of a synthetic route to create azo-based dispersed dyes for dyeing polypropylene fabrics. This application shows its versatility in the textile industry, offering an eco-friendly approach (Elmaaty et al., 2019).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-fluoro-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-3-1-6(2-4-7)9(13)8(11)5-12/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPWUNCRHYBKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C#N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile | |
CAS RN |
1263063-13-3 | |
Record name | 3-(4-Chlorophenyl)-2-fluoro-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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